Quantifiable Differentiation via High-Yield, One-Step Synthesis
A key differentiator for procurement is the reported ability to synthesize Pentanenitrile, 3,5-dihydroxy- (823787-18-4) in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with multi-step synthetic routes required for more complex or sterically hindered 3,5-dihydroxy nitrile analogs (e.g., 3,5-dihydroxy-4,4-dimethylpentanenitrile). The high efficiency directly impacts cost and scalability for industrial users.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Quantitative yield (reported as ~100%) |
| Comparator Or Baseline | Multi-step syntheses for substituted analogs (e.g., 3,5-dihydroxy-4,4-dimethylpentanenitrile) |
| Quantified Difference | Near-quantitative conversion vs. cumulative yield loss over multiple steps for analogs |
| Conditions | One-step synthesis using adapted Vilsmeier conditions [1] |
Why This Matters
This high-yield, one-step protocol offers a clear cost-of-goods advantage for scale-up, reducing solvent use and purification overhead compared to multi-step analog syntheses.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of 3,5-dihydroxypentanenitrile in quantitative yield. Molbank, 2023(2), M1654. View Source
